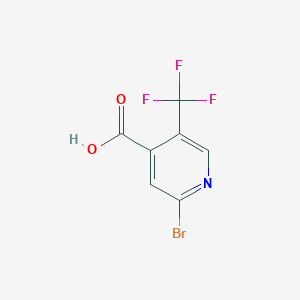

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is a chemical compound that has been used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . It has also been used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin . This compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde and its derivatives involves various methods and techniques . For instance, it has been synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde can be elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involving 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde are diverse and complex . For example, it has been found to undergo decomposition mechanisms via a norbornadienyl intermediate, a cycloheptatrienyl intermediate, direct ring opening, and a 6-methylenebicyclo [3.1.0]hex-3-en-2-yl (MBH) intermediate .Scientific Research Applications

Synthesis of Neurotrophic Compounds

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde: has been utilized in the enantioselective total synthesis of neurotrophic compounds like (-)-talaumidin . These neurotrophic compounds are vital for nerve growth and regeneration, making them significant in the treatment of neurodegenerative diseases.

Anti-Tubercular Agents

This compound serves as a precursor in the synthesis of azetidinone derivatives, which have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis . The derivatives exhibit low cytotoxicity and good cell permeability, indicating potential as lead compounds in anti-tubercular drug development.

Organic Synthesis Building Blocks

The benzaldehyde derivative is a valuable building block in organic synthesis. It can react with various reagents to form Schiff bases, which are essential intermediates in the synthesis of more complex organic molecules .

Peptide Synthesis

In peptide synthesis, 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde can be used to introduce protective groups that are later removed selectively to form peptide bonds. This process is crucial for creating specific protein sequences for research and therapeutic use.

Catalysis and Asymmetric Synthesis

As a chiral compound, it finds application in asymmetric synthesis, where it helps in creating molecules with specific three-dimensional orientations. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy.

ADMET Property Analysis

The compound’s derivatives are analyzed for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This analysis is essential for predicting the drug-likeness of a compound and its behavior within a biological system .

Future Directions

The future directions for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde could involve further exploration of its potential therapeutic significance . For instance, it could be studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases .

properties

IUPAC Name |

2-chloro-3-methoxy-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-15-13(8-7-12(9-17)14(15)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNWKHUIHQVLAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236719 |

Source

|

| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde | |

CAS RN |

83847-90-9 |

Source

|

| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83847-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)

![1-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1375964.png)

![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)